7-O-Methylaloeresin A
Overview
Description
7-O-Methylaloeresin A is a 5-methylchromone glycoside that was isolated from the plant Commiphora socotrana, which belongs to the Burseraceae family. The compound is characterized by the presence of a 2-acetonyl group and a glucopyranosyl moiety that is substituted with a methoxy group and a hydroxycinnamoyl group. The structure of 7-O-Methylaloeresin A was determined using various spectroscopic techniques, including mass spectrometry (MS), ultraviolet (UV) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) .
Synthesis Analysis
While the provided data does not include a direct synthesis of 7-O-Methylaloeresin A, it does reference the synthesis of related compounds. For instance, the synthesis of 7′-hydroxyabscisic acid, a metabolite of the plant hormone abscisic acid, is described in one of the papers. This synthesis involves a twelve-step process with a key intermediate that contains a masked hydroxyl group at a position analogous to the C-7′ position in abscisic acid. The synthesis concludes with the hydrolysis of a methyl ester using porcine liver esterase, yielding optically pure forms of the compound . Although this synthesis is not directly related to 7-O-Methylaloeresin A, the methodologies and principles could potentially be adapted for the synthesis of structurally related compounds.
Molecular Structure Analysis
The molecular structure of 7-O-Methylaloeresin A was elucidated through spectroscopic data. The compound's structure includes a chromone backbone, which is a common feature in this class of compounds. The presence of a methoxy group at the 7 position and a methyl group at the 5 position on the chromone ring is notable. Additionally, the compound has a sugar moiety attached, which is further modified by an (E)-4-hydroxycinnamoyl group, adding to the complexity of the molecule .
Chemical Reactions Analysis
The abstracts provided do not detail specific chemical reactions involving 7-O-Methylaloeresin A. However, the synthesis of related compounds, such as 7-deoxy-6-O-methylfusarentin, involves a diastereoselective strategy that includes a 1,3-chelation-controlled Reetz-Keck-type allylation. This type of reaction is significant for constructing stereocenters in complex organic molecules, which could be relevant for the synthesis or modification of compounds like 7-O-Methylaloeresin A .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-O-Methylaloeresin A are not explicitly discussed in the provided data. However, the structural features such as the chromone backbone, methoxy, and hydroxycinnamoyl groups suggest that the compound would exhibit properties typical of polyphenolic compounds. These may include UV absorption due to the chromone structure and potential antioxidant activity due to the phenolic components. The solubility, stability, and reactivity of 7-O-Methylaloeresin A would be influenced by these functional groups and the glycosidic linkage .
Scientific Research Applications
Isolation and Structural Elucidation
- 7-O-Methylaloeresin A in Commiphora Socotrana : This compound was isolated from Commiphora socotrana and identified as a new 5-methylchromone glycoside. Its structure was elucidated using spectroscopic data, contributing to the understanding of plant biochemistry and phytochemistry (Blitzke, Schmidt, & Masaoud, 2001).
Chemotaxonomic Significance
- Role in Aloe Species Identification : A phytochemical investigation of Aloe marlothii and Aloe rupestris led to the isolation of 7-O-methylaloeresin A. Its presence in these species underlines its importance in the chemotaxonomic classification within the Aloe genus (Bisrat, Dagne, Van Wyk, & Viljoen, 2000).
Biotechnological Production
- Synthesis in Escherichia Coli : A novel approach for the biotechnological production of 7-O-Methyl aromadendrin, a related compound to 7-O-Methylaloeresin A, was developed using Escherichia coli. This method employed various plant biosynthetic pathways, showcasing the potential for large-scale production of such compounds for medicinal applications (Malla, Koffas, Kazlauskas, & Kim, 2011).
Antimicrobial and Antioxidant Properties
- Activity in Aloe Harlana Reynolds : The latex of Aloe harlana Reynolds, containing 7-O-methylaloeresin A, was studied for its antimicrobial and antioxidant activities. This highlights the potential therapeutic applications of this compound in treating infections and oxidative stress-related conditions (Asamenew, Bisrat, Mazumder, & Asres, 2011).
Safety And Hazards
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Methylaloeresin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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